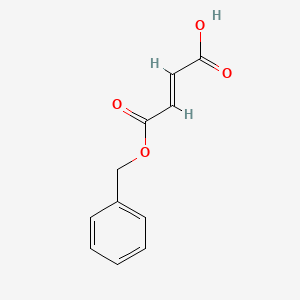

Benzyl hydrogen 2-butenedioate

Übersicht

Beschreibung

H10O4 It is an ester derived from maleic acid and benzyl alcohol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl hydrogen 2-butenedioate can be synthesized through the esterification of maleic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde and other oxidation products.

Reduction: The compound can be reduced to form benzyl succinate, especially under catalytic hydrogenation conditions.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl succinate.

Substitution: Various ester and amide derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl hydrogen 2-butenedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing, given its ability to undergo hydrolysis to release active pharmaceutical ingredients.

Industry: It is used in the production of polymers and resins, where its ester functionality can be exploited for cross-linking and polymerization reactions.

Wirkmechanismus

The mechanism of action of benzyl hydrogen 2-butenedioate primarily involves its ester functionality. In biological systems, esterases can hydrolyze the ester bond, releasing maleic acid and benzyl alcohol. The compound’s reactivity towards nucleophiles and electrophiles also underpins its utility in various chemical reactions. The molecular targets and pathways involved include esterases and other enzymes that catalyze ester hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Benzyl acetate: Another ester with similar reactivity but derived from acetic acid.

Benzyl benzoate: An ester of benzoic acid, used in similar applications but with different physical properties.

Methyl hydrogen 2-butenedioate: A similar ester but with a methyl group instead of a benzyl group.

Uniqueness: Benzyl hydrogen 2-butenedioate is unique due to its specific ester linkage and the presence of the benzyl group, which imparts distinct reactivity and physical properties compared to other esters. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Biologische Aktivität

Benzyl hydrogen 2-butenedioate, also known as benzyl maleate, is an organic compound with the molecular formula . This compound has garnered interest in various fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a double bond between the second and third carbon atoms of the butenedioate moiety, which contributes to its reactivity. The compound can be represented structurally as follows:

Pharmacological Activities

1. Antioxidant Activity

this compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases. The compound's ability to donate electrons stabilizes free radicals, thereby reducing cellular damage.

2. Antimicrobial Activity

Research indicates that this compound has antimicrobial properties against various pathogens. In vitro studies demonstrated its efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential use as a natural preservative in food and pharmaceutical industries.

3. Anti-inflammatory Effects

The compound has been observed to exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The biological activities of this compound can be attributed to its interaction with specific biological targets:

- Reactive Oxygen Species (ROS) Scavenging: The unsaturated structure allows the compound to interact with ROS, reducing oxidative stress.

- Inhibition of Enzymatic Activity: By inhibiting enzymes involved in inflammation and microbial growth, this compound demonstrates therapeutic potential.

Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a strong correlation between concentration and antioxidant activity, suggesting potential applications in food preservation .

Study 2: Antimicrobial Properties

In a clinical study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, it was found that the compound inhibited bacterial growth at concentrations as low as 0.5 mg/mL. This study supports the use of this compound in developing new antimicrobial agents .

Table 1: Biological Activities of this compound

Eigenschaften

IUPAC Name |

(E)-4-oxo-4-phenylmethoxybut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUGKZFASYQCGO-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93919-06-3 | |

| Record name | Benzyl hydrogen 2-butenedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl hydrogen 2-butenedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.